molecular formula C20H21N3O2 B2408144 N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide CAS No. 1445419-49-7

N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide

Cat. No. B2408144
CAS RN: 1445419-49-7
M. Wt: 335.407
InChI Key: RVJDDSQNUWEOKK-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide” is a complex organic compound. It contains a cyclopentyl group, a pyridin-2-yl group, and a phenyl group, all of which are common structures in organic chemistry .


Molecular Structure Analysis

The compound contains several functional groups including an amide group, a cyanocyclopentyl group, a methoxyphenyl group, and a pyridin-2-yl group. These groups could potentially form hydrogen bonds and other interactions, which could be important for its biological activity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the pyridin-2-yl group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amide and pyridin-2-yl groups could increase its polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyridinones, for example, have been used as hydrogen bond donors and acceptors in medicinal chemistry, which could influence their interactions with biological targets .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. For example, it could be interesting to investigate its biological activity given the presence of the pyridin-2-yl and amide groups, which are common in many biologically active compounds .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(pyridin-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-15-20(10-2-3-11-20)23-19(24)13-16-6-8-18(9-7-16)25-14-17-5-1-4-12-22-17/h1,4-9,12H,2-3,10-11,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDDSQNUWEOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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